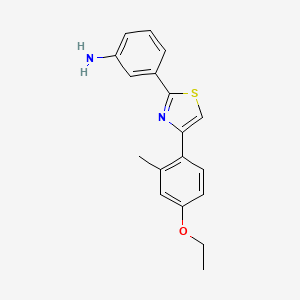
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンは、チアゾールファミリーに属する化合物であり、その多様な生物活性で知られています。チアゾールは、5員環構造中に硫黄原子と窒素原子を含む複素環式化合物です。
準備方法
合成経路と反応条件
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンの合成は、一般的に、4-エトキシ-2-メチルベンズアルデヒドとチオセミカルバジドを反応させて対応するチアゾール誘導体を生成することから始まります。この中間体は、特定の条件下でアニリンと反応させて、最終生成物を得ます。 反応条件には、エタノールやメタノールなどの溶媒の使用が含まれることが多く、反応を促進するために加熱が必要になる場合があります .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を採用しますが、規模が大きくなります。連続フロー反応器の使用と反応条件の最適化により、生成物の収率と純度を高めることができます。 さらに、工業プロセスでは、再結晶やクロマトグラフィーなどの精製工程が組み込まれる場合があり、最終生成物が要求される仕様を満たすことを保証します .
化学反応の分析
反応の種類
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応により、チアゾール環をジヒドロチアゾール誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな官能基を分子に導入する可能性があります .
科学的研究の応用
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されています。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。
医学: がん細胞の増殖に関与する特定の酵素や経路を阻害する能力により、抗がん剤としての可能性を探る研究が進行中です。
作用機序
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンの作用機序は、特定の分子標的および経路との相互作用に関与します。たとえば、医薬品の用途では、キナーゼやプロテアーゼなどの酵素を阻害することにより、がん細胞の生存に不可欠な細胞プロセスを阻害する可能性があります。 この化合物のチアゾール環は、これらの標的への結合親和性と特異性において重要な役割を果たしています .
類似の化合物との比較
類似の化合物
スルファチアゾール: チアゾール環を持つ抗菌薬。
リトナビル: チアゾール部分を持つ抗レトロウイルス薬。
アバファンギン: チアゾール構造を持つ抗真菌剤.
独自性
3-(4-(4-エトキシ-2-メチルフェニル)チアゾール-2-イル)アニリンは、チアゾール環の特定の置換パターンによりユニークであり、これにより、異なる化学的および生物学的特性が与えられます。 この独自性は、さまざまな科学分野における研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline is a synthetic compound notable for its unique structural features, combining an aniline moiety with a thiazole ring and an ethoxy-substituted aromatic group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C14H16N2OS, and its structure includes:
- Aniline Group : Contributes to the compound's basicity and potential interactions with biological targets.
- Thiazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Ethoxy and Methyl Substituents : These groups enhance lipophilicity, potentially improving pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole and aniline groups exhibit significant antimicrobial activities. Preliminary studies on this compound suggest potential efficacy against various microbial strains. The specific mechanisms are under investigation, but it is believed that the compound may inhibit enzyme activities or interfere with cellular processes in pathogens.
Anti-inflammatory Effects
In addition to antimicrobial activity, there is emerging evidence that this compound may possess anti-inflammatory properties. The presence of thiazole rings in similar compounds has been associated with the modulation of inflammatory pathways, suggesting that this compound could have therapeutic applications in inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, initial findings indicate that it may interact with specific enzymes or receptors, modulating their activity. For instance, studies have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacological effects of many compounds .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(4-Methyl-1,3-thiazol-2-yl)aniline | Structure | Antimicrobial | Contains methyl substitution on thiazole |
| 3-(4-Mesityl-5-methylthiazol-2-yl)aniline | Structure | Anticancer | Mesityl group enhances stability |
| 5-Ethoxy-thiazole derivatives | Varies | Anti-inflammatory | Ethoxy group affects solubility |
The comparisons indicate that variations in substituents can significantly influence the biological activity of thiazole-containing compounds. For example, the presence of electronegative atoms in certain derivatives has been linked to enhanced antifungal activity due to increased lipophilicity and better interactions with biological targets .
Case Studies and Research Findings
- Antifungal Activity : A study examining thiazole derivatives reported that some compounds showed significant antifungal effects against Candida albicans and Candida parapsilosis, suggesting a potential pathway for further exploration of this compound's efficacy against fungal infections .
- In Silico Studies : Molecular docking studies have indicated that similar thiazole compounds effectively bind to the active sites of key enzymes involved in fungal ergosterol biosynthesis, suggesting a mechanism through which they exert their antifungal effects .
特性
分子式 |
C18H18N2OS |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
3-[4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2OS/c1-3-21-15-7-8-16(12(2)9-15)17-11-22-18(20-17)13-5-4-6-14(19)10-13/h4-11H,3,19H2,1-2H3 |
InChIキー |
VTJICBRMPGUHCA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















